molecular formula C8H11N3O2S B2801032 ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate CAS No. 1190234-57-1

ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate

Cat. No. B2801032
CAS RN: 1190234-57-1
M. Wt: 213.26
InChI Key: DFQLEGDDLVDFPY-UHFFFAOYSA-N
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Description

The compound “ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate” is an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains an ethyl ester functional group and a 2-amino-2-thioxoethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of its atoms. The pyrazole ring would form the core of the molecule, with the ethyl ester group and the 2-amino-2-thioxoethyl group attached at the appropriate positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis, transesterification, and other reactions typical of esters. The amino group might participate in reactions such as amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester could make it somewhat polar, and the amino group could allow it to participate in hydrogen bonding .

Scientific Research Applications

Electrochemiluminescence and Metal Organic Frameworks

A study focused on synthesizing transition metal complexes with ligands that include a similar structure to ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate, demonstrating applications in creating highly intense electrochemiluminescence (ECL) materials. These complexes, characterized by various spectroscopic methods, showed potential in developing new ECL-based devices due to their high luminescence properties in solution (Feng et al., 2016).

Heterocyclic Compound Synthesis

Research on the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine derivatives from the condensation of pyrazole-5-amine derivatives showcases the chemical's role in creating N-fused heterocycles. These compounds are synthesized in good to excellent yields, highlighting its utility in organic synthesis for producing novel heterocyclic compounds with potential pharmacological activities (Ghaedi et al., 2015).

Antimicrobial and Anticancer Agents

A series of novel compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, closely related to the compound , have been studied for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also showed significant antimicrobial properties (Hafez et al., 2016).

Corrosion Inhibition

Pyranpyrazole derivatives, which could be synthesized using similar structural motifs to this compound, have been identified as effective corrosion inhibitors for mild steel. This application is crucial for industrial processes, such as pickling, where corrosion resistance is paramount. The study combines experimental techniques and quantum chemical studies to understand the interaction between inhibitors and metal surfaces (Dohare et al., 2017).

Crystal Structure Analysis

The synthesis and crystal structure analysis of a compound with a similar pyrazole-based structure, showcasing fungicidal and plant growth regulation activities, illustrates the compound's relevance in agricultural sciences. X-ray diffraction methods provided insights into its molecular geometry, which is fundamental in understanding its biological activities (Minga, 2005).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be of interest in fields such as medicinal chemistry, if it exhibits biological activity .

properties

IUPAC Name

ethyl 1-(2-amino-2-sulfanylideneethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-2-13-8(12)6-3-10-11(4-6)5-7(9)14/h3-4H,2,5H2,1H3,(H2,9,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQLEGDDLVDFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the compound (1.14 g, 6.34 mmol) obtained in Example 1a were added 4M hydrogen chloride-ethyl acetate solution (12 mL) and diethyl dithiophosphate (1.59 mL, 9.51 mmol), and the mixture was stirred for 23 hr. The reaction mixture was alkalified with saturated aqueous sodium hydrogen carbonate solution and 8N aqueous sodium hydroxide solution, and the mixture was extracted with ethyl acetate, washed successively with water and saturated brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography (carrier: silica gel, eluent: hexane-ethyl acetate) to give the title compound (0.98 g, 72%) as a colorless solid.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
diethyl dithiophosphate
Quantity
1.59 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

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